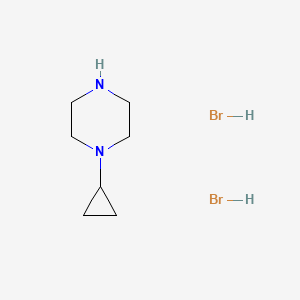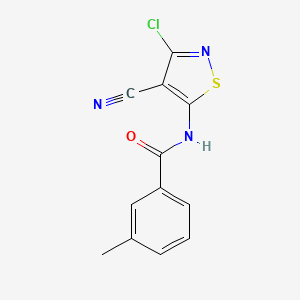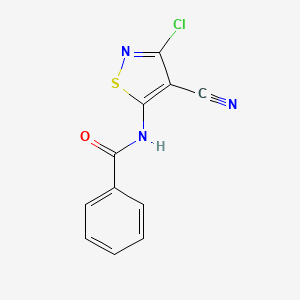
Val-Cit
描述
Valine-citrulline (Val-Cit) is a dipeptide linker commonly used in the development of antibody-drug conjugates (ADCs). These linkers play a crucial role in the targeted delivery of cytotoxic drugs to cancer cells, enhancing the therapeutic index and minimizing off-target effects. The this compound linker is designed to be cleaved by specific enzymes, such as cathepsin B, within the lysosomes of target cells, thereby releasing the attached drug payload.
作用机制
Target of Action
Val-Cit, also known as Valine-Citrulline, is primarily used in the construction of Antibody-Drug Conjugates (ADCs). The primary targets of this compound based ADCs are specific antigens present on the surface of cancer cells . The antibody portion of the ADC selectively recognizes and binds to these antigens .
Mode of Action
Once the antibody portion of the ADC binds to the target antigen, the ADC is internalized by the cancer cell . This internalization is followed by the release of the cytotoxic payload inside the cell . The this compound dipeptide motif in the linker is designed to be a substrate for cathepsin B and related enzymes in tumor lysosomes . This enzymatic action cleaves the linker, releasing the cytotoxic payload .
Biochemical Pathways
The released payload, often a compound like Monomethyl Auristatin E (MMAE), exerts its cytotoxic effects by inhibiting cell division. MMAE inhibits cell division by blocking the polymerization of tubulin , a key protein involved in the formation of the mitotic spindle necessary for cell division. This blockage leads to cell cycle arrest and ultimately, cell death .
Pharmacokinetics
The pharmacokinetics of this compound based ADCs involve absorption, distribution, metabolism, and excretion (ADME). The ADC is administered intravenously, ensuring 100% bioavailability. It is then distributed throughout the body, binding to target antigens on cancer cells. The ADC is internalized by the cancer cell and the payload is released upon cleavage of the this compound linker . The cytotoxic payload is then metabolized and eventually excreted .
Result of Action
The result of the action of this compound based ADCs is the selective killing of cancer cells. By delivering a cytotoxic payload directly to cancer cells, these ADCs can effectively kill cancer cells while minimizing damage to healthy cells . This targeted approach can lead to a significant inhibition of tumor growth .
Action Environment
The action, efficacy, and stability of this compound based ADCs can be influenced by several environmental factors. For instance, the expression level of the target antigen on the cancer cell surface can impact the ADC’s ability to bind and be internalized . Additionally, the presence of extracellular enzymes can lead to premature cleavage of the linker and systemic release of the cytotoxic payload . This can reduce the therapeutic index of the ADC by causing off-target toxicities . Therefore, the tumor microenvironment and the systemic environment in the body play crucial roles in the action of this compound based ADCs.
生化分析
Biochemical Properties
Val-Cit is part of a cleavable, self-immolative linker system in ADCs, which consists of a p-aminobenzyloxycarbonyl (PABC) spacer between this compound and the anticancer drugs . The cleavage of this compound is facilitated by the enzyme cathepsin B .
Cellular Effects
The cleavable this compound bioconjugates have shown a growth inhibitory effect on GnRH receptor-expressing A2780 ovarian cancer cells . The activity of these bioconjugates was reduced on Panc-1 pancreatic cancer cells exhibiting a lower GnRH receptor level .
Molecular Mechanism
The molecular mechanism of this compound involves its cleavage by the lysosomal protease cathepsin B . This cleavage releases the drug from the ADC, allowing it to exert its cytotoxic effects .
Temporal Effects in Laboratory Settings
The stability of this compound in laboratory settings is crucial for the efficacy of ADCs. The cleavage of this compound by cathepsin B is a time-dependent process, and the rate of this process can influence the efficacy of the ADC .
Dosage Effects in Animal Models
The effects of this compound-containing ADCs in animal models are dependent on the dosage. High doses can lead to increased cytotoxic effects, but they can also lead to increased side effects .
Metabolic Pathways
This compound is involved in the metabolic pathway of ADCs. After its cleavage by cathepsin B, the drug is released and can interact with its target .
Transport and Distribution
This compound-containing ADCs are transported to cancer cells via the bloodstream. Once inside the cell, the ADC is internalized and transported to the lysosome, where this compound is cleaved by cathepsin B .
Subcellular Localization
The subcellular localization of this compound is within the lysosome, where it is cleaved by cathepsin B to release the drug . This localization is crucial for the function of this compound as a linker in ADCs .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Val-Cit linkers typically involves the coupling of valine and citrulline amino acids. One common method involves the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a resin-bound peptide chain. The reaction conditions often include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .
Industrial Production Methods: In industrial settings, the production of this compound linkers may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as the desired scale of production, cost, and purity requirements. Industrial production often employs automated peptide synthesizers to ensure consistency and efficiency .
化学反应分析
Types of Reactions: Val-Cit linkers primarily undergo enzymatic cleavage reactions. The most common reaction involves the cleavage of the peptide bond between valine and citrulline by lysosomal proteases such as cathepsin B . This cleavage releases the drug payload within the target cell.
Common Reagents and Conditions: The enzymatic cleavage of this compound linkers typically occurs under physiological conditions, with the presence of specific proteases being the key factor. In vitro studies often use purified enzymes to study the cleavage kinetics and optimize linker design .
Major Products Formed: The major product formed from the cleavage of this compound linkers is the free drug payload, which can then exert its cytotoxic effects on the target cells. The specific products depend on the nature of the attached drug .
科学研究应用
Val-Cit linkers have a wide range of applications in scientific research, particularly in the field of oncology. They are used in the development of ADCs, which are designed to deliver cytotoxic drugs specifically to cancer cells. This targeted approach helps to minimize the side effects associated with traditional chemotherapy .
In addition to oncology, this compound linkers are also being explored for use in other therapeutic areas, such as autoimmune diseases and infectious diseases. The ability to selectively deliver drugs to specific cell types makes this compound linkers a versatile tool in drug development .
相似化合物的比较
Val-Cit linkers are often compared to other cleavable linkers used in ADCs, such as valine-alanine (Val-Ala) linkers. Both types of linkers are designed to be cleaved by lysosomal proteases, but they differ in their cleavage kinetics and stability. This compound linkers are known for their high stability in circulation and efficient cleavage within target cells, making them a popular choice for ADC development .
Similar compounds include:
- Valine-alanine (Val-Ala) linkers
- Glycine-phenylalanine (Gly-Phe) linkers
- Glycine-glycine (Gly-Gly) linkers
Each of these linkers has unique properties that make them suitable for different applications in drug development .
属性
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N4O4/c1-6(2)8(12)9(16)15-7(10(17)18)4-3-5-14-11(13)19/h6-8H,3-5,12H2,1-2H3,(H,15,16)(H,17,18)(H3,13,14,19)/t7-,8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGGWFDNPHKLBBV-YUMQZZPRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701315356 | |
| Record name | L-Valyl-L-citrulline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701315356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159858-33-0 | |
| Record name | L-Valyl-L-citrulline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=159858-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Valyl-L-citrulline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701315356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the Val-Cit linker contribute to the selective release of cytotoxic payloads in ADCs?
A1: The this compound dipeptide acts as a substrate for specific proteases, primarily Cathepsin B, found in high concentrations within the lysosomes of cells [, , ]. Upon ADC internalization into target cells via receptor-mediated endocytosis, the this compound linker is cleaved by Cathepsin B in the acidic lysosomal environment [, , ]. This cleavage releases the cytotoxic payload, enabling it to exert its anti-cancer effects [, ].
Q2: Are there alternative dipeptide linkers besides this compound used in ADCs?
A2: Yes, researchers are exploring alternative dipeptides, such as Val-Ala, to modulate the in vivo stability and anticancer activity of ADCs [, ]. Some studies have compared L-amino acid dipeptide linkers with D-amino acid counterparts (e.g., D-Ala-D-Ala) and non-cleavable linkers, observing differences in lysosomal processing rates and cytotoxic potencies [].
Q3: Does the location of the drug on the antibody affect its release rate?
A3: Research suggests that for ADCs using the this compound-Monomethyl Auristatin E (vc-MMAE) linker-drug conjugated at reduced disulfide bonds, the drug release rate is independent of its location on the antibody []. This is likely because the Cathepsin B cleavage sites remain sufficiently exposed regardless of the drug's position.
Q4: What happens to the cleaved drug after its release within the lysosome?
A4: Following this compound cleavage by Cathepsin B, the released cytotoxic payload can then diffuse out of the lysosome and into the cytoplasm. Depending on the specific drug, it can then interact with its intracellular target to exert its anti-cancer effects, such as inhibiting tubulin polymerization in the case of Monomethyl Auristatin E (MMAE) [, , ].
Q5: What is the molecular formula and weight of this compound?
A5: As a dipeptide, this compound itself does not have a single defined molecular formula or weight. Its structure incorporates the amino acids Valine and Citrulline. The specific molecular formula and weight would depend on the linker and payload attached to the dipeptide and whether it exists as a free acid, salt, or a derivative.
Q6: How does the stability of the this compound linker compare to other linkers used in ADCs?
A6: While the this compound linker exhibits good stability in circulation [, ], researchers are actively developing linkers with enhanced stability profiles []. For instance, substituting the maleimidocaproyl group with a bromoacetamidocaproyl group has been shown to significantly increase the in vivo half-life of the drug linker [].
Q7: Can you provide an example of how the self-immolative spacer influences the properties of the conjugate?
A7: Studies on RGD-cryptophycin conjugates, where cryptophycin is linked to the cyclic peptide c(RGDfK) through a this compound linker, revealed that the choice of the self-immolative spacer significantly affects the conjugate's stability in plasma [, ]. This highlights the importance of careful selection of the self-immolative moiety for optimizing conjugate stability.
Q8: How does modifying the structure of the linker, particularly around the this compound motif, impact the ADC's efficacy?
A8: Modifications to the linker structure can significantly impact the ADC's efficacy. For example, incorporating hydrophilic macrocycles, like cyclodextrins or crown ethers, into the linker structure has been shown to enhance the in vivo performance of ADCs compared to traditional PEG-based linkers [].
Q9: Does incorporating hydrophilic elements like PEG always improve ADC properties?
A9: While PEGylation is commonly used to increase hydrophilicity, studies on site-specific ADCs targeting HER2 revealed that adding a PEG12 spacer did not always translate to improved overall ADC hydrophilicity or potency []. This emphasizes the need to carefully consider the specific linker design and its impact on the ADC's overall properties.
Q10: How does drug loading affect the pharmacokinetics of an ADC?
A11: Studies on an anti-CD30 ADC (cAC10-vcMMAE) showed a direct relationship between drug loading and clearance rate []. ADCs with higher drug loading cleared faster, indicating that drug loading is a crucial factor in determining ADC pharmacokinetic properties.
Q11: What are some examples of preclinical models used to evaluate the efficacy of this compound containing ADCs?
A12: Researchers utilize various in vitro and in vivo models to assess ADC efficacy. These include cell-based assays to determine cytotoxic activity against cancer cell lines [, , ] and xenograft models in mice to evaluate tumor growth inhibition and survival benefits [, , , ].
Q12: Besides antibodies, what other targeting moieties are being explored for use with the this compound linker?
A13: While antibodies are common, researchers are investigating alternative targeting ligands, such as peptides like GnRH-III and RGD, for targeted drug delivery using the this compound linker [, , ]. These ligands can target specific receptors overexpressed on tumor cells, enhancing the selectivity and efficacy of the conjugated drugs.
Q13: What analytical techniques are commonly employed to characterize and quantify ADCs containing the this compound linker?
A13: Commonly used techniques include:
- SDS-PAGE: To analyze the size and purity of ADCs [, , ].
- Mass Spectrometry: To determine the drug-to-antibody ratio (DAR) and identify different ADC species [, , ].
- Hydrophobic Interaction Chromatography (HIC): To separate and quantify ADC species with different drug loads [, ].
- ELISA: To assess drug-linker stability [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Methyl-1-{[4-(trifluoromethyl)phenyl]methyl}urea](/img/structure/B3106584.png)




![(S)-2-((S)-2-amino-3-phenyl-propionylamino)-6-{[(4-methoxy-phenyl)-diphenyl-methyl]-amino}-hexanoic acid (4-hydroxymethyl-phenyl)-amide](/img/structure/B3106658.png)

![[(2R)-5,5-dimethyloxolan-2-yl]methanol](/img/structure/B3106680.png)

![1-Bromo-9H-pyrido[3,4-b]indole](/img/structure/B3106683.png)




